1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one
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Overview
Description
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a phenylmethoxyethanone group. The benzimidazole ring is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, is less common but has been explored for its potential in medicinal chemistry .
Preparation Methods
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine moieties with the phenylmethoxyethanone group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and azetidine rings.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core but differ in their additional functional groups and pharmacological activities.
Azetidine Derivatives: Other azetidine-containing compounds may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the benzimidazole and azetidine rings, which imparts distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(13-24-12-15-6-2-1-3-7-15)21-10-16(11-21)22-14-20-17-8-4-5-9-18(17)22/h1-9,14,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJWZGSVSWGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COCC2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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